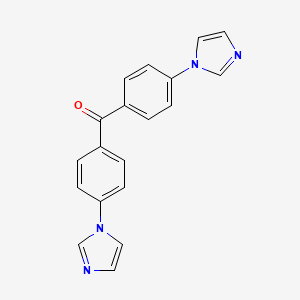

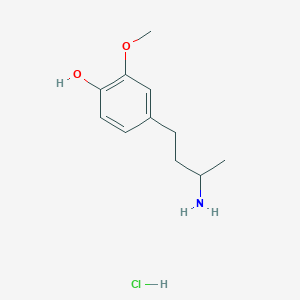

![molecular formula C13H17N3O4S B2701004 N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1008661-30-0](/img/structure/B2701004.png)

N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide” is a chemical compound with the molecular formula C13H17N3O4S and a formula weight of 311.36 . It is also known by several synonyms, including “N-methoxy-N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a]quinoxaline-7-sulfonamide” and "Pyrrolo [1,2-a]quinoxaline-7-sulfonamide, 1,2,3,3a,4,5-hexahydro-N-methoxy-N-methyl-4-oxo-" .

Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antibacterial Activity

Quinoxaline sulfonamides, synthesized through green chemistry approaches, have shown promise as antibacterial agents. Alavi et al. (2017) described an efficient method for synthesizing different quinoxalines, which were evaluated for antibacterial activities against Staphylococcus spp. and Escherichia coli, showing significant efficacy (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anticancer Potential

Research into novel thiophene derivatives with sulfonamide, quinoline, and other moieties has unveiled potential anticancer agents. Ghorab, Bashandy, and Alsaid (2014) synthesized a series of compounds tested against the human breast cancer cell line (MCF7), with several exhibiting cytotoxic activities surpassing that of doxorubicin, a known anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives also show promise as neuroprotectants. Sheardown et al. (1990) discussed 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a potent inhibitor for the non-NMDA glutamate receptor, demonstrating protection against global ischemia even when administered hours after ischemic challenge (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Sulfonamide-Based Hybrid Compounds

Sulfonamides, including those with quinoxaline structures, are notable for their diverse pharmacological properties. A review by Ghomashi et al. (2022) highlighted recent advances in sulfonamide hybrids, indicating their antibacterial, anti-carbonic anhydrase, and antitumor activities among others (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Evaluation for Antiproliferative Activity

Further research into pyrrolo-quinoline derivatives as potential antineoplastic drugs by Ferlin et al. (2000) has uncovered compounds with significant cell growth inhibitory properties, especially against solid tumor-derived cell lines, offering a new avenue for cancer treatment research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-15(20-2)21(18,19)9-5-6-11-10(8-9)14-13(17)12-4-3-7-16(11)12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKMQEJMHDKNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2700929.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)

![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)